molecular formula C7H10N2O B141616 3,4-Diaminoanisole CAS No. 102-51-2

3,4-Diaminoanisole

Cat. No. B141616
M. Wt: 138.17 g/mol
InChI Key: AGAHETWGCFCMDK-UHFFFAOYSA-N
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Patent
US08716280B2

Procedure details

10% Palladium on activated carbon (1.0 g, 9.4 mmol, 0.15 eq) is added at room temperature to a stirred solution of 4-methoxy-2-nitro-phenylamine (10.0 g, 59.5 mmol, 1.0 eq) in methanol (70 mL). The mixture is hydrogenated for 72 hours, then filtered through decalite. Solvent is removed to afford 4-methoxy-benzene-1,2-diamine as a dark brown oil (8.0 g, 97% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([N+:10]([O-])=O)[CH:4]=1>[Pd].CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:10])[C:6]([NH2:9])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)N)[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through decalite
CUSTOM
Type
CUSTOM
Details
Solvent is removed

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC=1C=C(C(=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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